Riluzole

Overview

Description

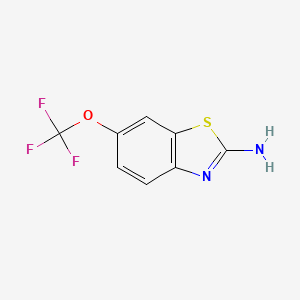

Riluzole (2-amino-6-trifluoromethoxybenzothiazole) is the first FDA-approved drug for amyotrophic lateral sclerosis (ALS), shown to prolong survival by approximately 2–3 months . Its primary mechanisms include:

- Glutamate modulation: Inhibition of presynaptic glutamate release, enhancement of astrocytic glutamate uptake (via GLT-1 transporters), and antagonism of NMDA/AMPA receptors .

- Sodium channel blockade: Use-dependent inhibition of voltage-gated sodium channels (VGSCs), particularly Nav1.4 and Nav1.7, reducing neuronal hyperexcitability .

- Neuroprotection: Mitigation of oxidative stress and apoptosis in neurodegenerative models, such as MPTP-induced Parkinsonism .

This compound’s oral bioavailability is ~60%, with plasma concentrations peaking at 1–1.5 hours. Intrathecal (IT) administration achieves lower systemic exposure compared to oral delivery, suggesting compartment-specific efficacy .

Preparation Methods

Riluzole can be synthesized through various methods. One efficient process involves the reaction of 4-trifluoromethoxyaniline with a thiocyanate salt and an inorganic or organic oxidant in an acetic acid solution . This method avoids the use of toxic bromine, which was previously used in older methods . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Riluzole undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced under specific conditions, although this is less common in practical applications.

Substitution: This compound can undergo substitution reactions, particularly involving its trifluoromethoxy group.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Treatment of Amyotrophic Lateral Sclerosis (ALS)

Efficacy and Survival Benefits

Riluzole is the only drug approved for ALS that has been shown to prolong survival. Clinical trials have demonstrated that patients treated with this compound experience an increase in median survival time. A meta-analysis of 15 studies indicated that this compound treatment resulted in a median survival increase ranging from 6 to 19 months compared to untreated patients . Specifically, the pivotal clinical trials reported a median survival extension from 11.8 to 14.8 months , with a significant reduction in the risk of death (hazard ratio = 0.80) for those receiving this compound .

Table 1: Summary of this compound Efficacy in ALS

| Study Type | Median Survival Increase | Statistical Significance | Comments |

|---|---|---|---|

| Clinical Trials | 2-3 months | Significant | Pivotal studies |

| Real-World Evidence | 6-19 months | Majority significant | Retrospective and prospective studies |

| Meta-Analysis | 6-19 months | Majority significant | Aggregated data from multiple studies |

Potential Applications in Other Neurological Disorders

Alzheimer’s Disease

Recent exploratory clinical trials have investigated this compound's effects on Alzheimer’s disease, focusing on its neuroprotective properties and ability to modulate glutamate levels. A study indicated that this compound could slow the decline of cerebral glucose metabolism in patients with mild Alzheimer’s disease, suggesting potential benefits in preserving cognitive function . In animal models, this compound has been shown to reduce amyloid pathology and improve memory performance .

Table 2: this compound's Effects on Alzheimer’s Disease

| Parameter | Findings |

|---|---|

| Cerebral Glucose Metabolism | Slowed decline observed |

| Amyloid Pathology | Reduction noted |

| Cognitive Function | Improved memory performance in models |

Chronic Pain Management

This compound has also been explored for its analgesic properties, particularly in chronic pain models. Studies have demonstrated that it may alleviate pain hypersensitivity through its action on glutamate receptors . This suggests that this compound could be beneficial in treating conditions characterized by chronic pain syndromes.

Case Studies and Real-World Evidence

Numerous case studies support the efficacy of this compound beyond controlled clinical trials. For example, a retrospective analysis involving over 900 ALS patients showed consistent survival benefits across various demographics and disease stages . Another study highlighted that early initiation of this compound treatment correlates with better outcomes, emphasizing the importance of timely intervention .

Mechanism of Action

Riluzole exerts its effects through several mechanisms:

Inhibition of Glutamate Release: This compound inhibits the release of glutamate, a neurotransmitter that can cause excitotoxicity and neuronal damage when present in excess.

Sodium Channel Blockade: The compound blocks voltage-dependent sodium channels, reducing neuronal excitability and protecting neurons from damage.

Receptor Modulation: This compound has been shown to modulate various receptors, including kainate and NMDA receptors, although its exact binding sites are still under investigation.

Comparison with Similar Compounds

Sodium Channel-Targeting Analogs

Riluzole derivatives modified at the 6-position (trifluoromethoxy group) have been explored to enhance use-dependent sodium channel blockade. Key findings:

Key Insights :

- The trifluoromethoxy group is critical for sodium channel affinity. Its replacement (e.g., with phenoxy in Compound 14) reduces potency but improves use-dependence, a property desirable for reducing off-target effects .

- Compound 14 emerged as a promising candidate, balancing moderate potency with enhanced frequency-dependent blocking .

Glutamate-Modulating Neuroprotective Analogs

Triazole-containing this compound hybrids and benzothiazole derivatives aim to improve neuroprotection while retaining glutamate modulation:

Key Insights :

- Edaravone, the only other FDA-approved ALS drug, complements this compound by targeting oxidative stress rather than glutamate excitotoxicity .

Compounds Targeting Alternative Pathways

- RyR2 Inhibitors: Chloroxylenol and methyl orsellinate fully block cardiac RyR2 channels, unlike this compound, which exhibits partial inhibition. This suggests divergent binding sites or allosteric modulation .

- TRPC5 Antagonists : TZ66127 and HC608 suppress this compound-induced Ca²⁺ responses in TRPC5-expressing cells, highlighting cross-talk between this compound’s glutamate effects and TRPC5 signaling .

Pharmacokinetic and Clinical Comparisons

- Bioavailability : this compound prodrugs (e.g., dipeptide conjugates) improve stability but face rapid conversion to this compound in vivo, limiting advantages .

Biological Activity

Riluzole is a benzothiazole derivative primarily known for its neuroprotective properties, particularly in the treatment of amyotrophic lateral sclerosis (ALS). Its biological activity extends beyond neuroprotection, showing potential in cancer therapy and anti-parasitic effects. This article delves into the various mechanisms through which this compound exerts its effects, supported by research findings, case studies, and data tables.

This compound's pharmacological profile includes several mechanisms that contribute to its biological activity:

- Inhibition of Glutamate Release : this compound reduces the release of glutamate, an excitatory neurotransmitter implicated in neurodegeneration. This action helps protect motor neurons from excitotoxicity, a key factor in ALS progression .

- Modulation of Sodium Channels : The compound inactivates voltage-dependent sodium channels, which may alter neuronal excitability and contribute to its neuroprotective effects .

- Impact on Metabolic Pathways : this compound influences metabolic processes by reducing the expression of glucose transporter GLUT3 in glioblastoma cells. This reduction leads to decreased glucose uptake and affects cellular metabolism .

- Antineoplastic Properties : Recent studies indicate that this compound can induce apoptosis in various cancer cell lines, including cisplatin-resistant lung cancer cells. It has shown synergistic effects when combined with other anti-cancer agents .

Clinical Efficacy in ALS

This compound is the only FDA-approved drug that prolongs survival in ALS patients. A comprehensive analysis of multiple clinical trials reveals the following findings:

| Dosage (mg/day) | Survival Rate (%) | P-value |

|---|---|---|

| Placebo | 50.4 | - |

| 50 | 55.3 | 0.044 |

| 100 | 56.8 | 0.002 |

| 200 | 57.8 | 0.0004 |

The survival advantage was particularly notable at higher doses, with a significant dose-response relationship established (p = 0.041) across treatment groups .

Case Studies

Several case studies provide real-world evidence of this compound's effectiveness:

- Stage-Dependent Efficacy : In one study involving 959 participants, those receiving 100 mg/day of this compound spent significantly longer in stage 4 ALS compared to placebo (hazard ratio [HR] = 0.55) .

- Long-term Survival Benefits : A meta-analysis indicated that patients treated with this compound had a median survival increase of 6 to 19 months compared to those not treated with the drug .

Anti-Cancer Activity

This compound's potential as an anti-cancer agent has been explored extensively:

- Cell Death Induction : this compound has been shown to effectively induce cell death in various cancer types, including melanoma and triple-negative breast cancer, especially when used in combination with other therapies .

- Mechanistic Insights : The drug's ability to modulate metabolic pathways and induce apoptosis highlights its potential as a novel therapeutic option for resistant cancer forms .

Anti-Parasitic Effects

Recent studies have also identified this compound as a potential treatment against Entamoeba histolytica, demonstrating significant reductions in amoeba viability and alterations in cellular structures indicative of apoptosis-like cell death . The compound showed a high affinity for antioxidant enzymes within the parasite, suggesting a novel mechanism for its anti-parasitic action.

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing clinical trials to evaluate riluzole’s efficacy in ALS?

- Answer : Use randomized controlled trials (RCTs) with stratified randomization based on disease onset (bulbar vs. limb) to account for heterogeneity in progression . Primary endpoints should include tracheostomy-free survival (pooled hazard ratios), while secondary endpoints may focus on functional scales (e.g., ALSFRS-R) and safety profiles. Ensure blinding and placebo controls to minimize bias .

Q. How is this compound’s survival benefit quantified in ALS clinical trials?

- Answer : Survival analysis employs Kaplan-Meier curves and Cox proportional hazards models to calculate hazard ratios (HR). Meta-analyses of RCTs show a median survival increase of ~3 months (11.8 vs. 14.8 months with this compound 100 mg/day) and a 9% absolute improvement in 1-year survival probability .

Q. What are the primary mechanisms of action proposed for this compound in neurodegenerative models?

- Answer : this compound modulates glutamatergic neurotransmission by inhibiting presynaptic glutamate release and enhancing astrocytic uptake. Preclinical studies also suggest antioxidant properties, though this mechanism is less validated in human ALS .

Q. How should researchers address conflicting data on this compound’s impact on muscle strength in ALS?

- Answer : Discrepancies arise from trial heterogeneity (e.g., patient age, disease stage). Use subgroup analyses to isolate effects in limb-onset vs. bulbar-onset cohorts. Functional measures (e.g., manual muscle testing) should be standardized across studies .

Q. What safety monitoring protocols are critical in this compound trials?

- Answer : Regularly assess liver function (ALT/AST levels), as this compound increases the risk of elevated transaminases (3-fold higher vs. placebo). Implement stopping rules for ALT >5x ULN .

Advanced Research Questions

Q. How can researchers reconcile heterogeneity in this compound trial outcomes when pooling data for meta-analysis?

- Answer : Apply random-effects models to account for variability in patient populations (e.g., advanced-stage vs. early-stage ALS). Sensitivity analyses should exclude outliers, such as trials with older cohorts, to assess robustness .

Q. What statistical approaches validate this compound’s dose-response relationship in ALS?

- Answer : Dose-ranging studies (50 mg, 100 mg, 200 mg/day) use log-rank tests and Cox regression to compare survival curves. The 100 mg dose is optimal, balancing efficacy (HR 0.84) with tolerability .

Q. How does this compound’s pharmacokinetic profile influence CNS bioavailability in spinal cord injury (SCI) models?

- Answer : Preclinical studies in dogs show this compound accumulates in spinal cord tissue at ~20% of plasma concentrations after oral administration. Intrathecal delivery may enhance bioavailability but requires safety validation .

Q. What translational challenges arise when extrapolating this compound’s neuroprotective effects from animal models to human trials?

- Answer : Rodent SCI models show this compound improves histopathological sparing and motor function, but human trials report modest clinical benefits. Differences in injury mechanisms and pharmacokinetics necessitate adaptive trial designs with biomarker-driven endpoints .

Q. How can post-hoc analyses of this compound trials inform long-term survival modeling?

- Answer : Weibull and Gompertz extrapolation of RCT data predict this compound extends survival beyond 18–21 months (e.g., 25.44 vs. 17.98 months in placebo). However, caution is needed due to limited follow-up data .

Q. What combination therapies are being explored to enhance this compound’s efficacy in ALS?

- Answer : Synergistic approaches target glutamate excitotoxicity (e.g., ceftriaxone), oxidative stress (edaravone), and neuroinflammation (masitinib). Phase II/III trials require factorial designs to isolate combination effects .

Q. Methodological Notes

- Data Collection : Prioritize time-to-event outcomes (survival, tracheostomy) over surrogate markers. Use validated scales (ALSFRS-R) for functional assessments .

- Conflict Resolution : Address contradictions (e.g., muscle strength outcomes) through stratified randomization and meta-regression .

- Ethical Considerations : Ensure informed consent protocols for vulnerable populations (e.g., advanced ALS) and transparent reporting of adverse events .

Properties

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALBRSUTCGOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045192 | |

| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

22.1 [ug/mL] (The mean of the results at pH 7.4), 3.95e-02 g/L | |

| Record name | SID855844 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1744-22-5 | |

| Record name | Riluzole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1744-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riluzole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001744225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riluzole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | riluzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | riluzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzothiazolamine, 6-(trifluoromethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LJ087RS6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Riluzole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.